molecular formula C19H18ClN9O5S2 B1662134 Cefozopran hydrochloride CAS No. 113981-44-5

Cefozopran hydrochloride

Cat. No.: B1662134
CAS No.: 113981-44-5
M. Wt: 552.0 g/mol
InChI Key: NTJHUKMPVIFDNY-XFDPNJHTSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Cefozopran hydrochloride works by inhibiting the synthesis of the bacterial cell wall . Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall .

    Cellular Effects

    This compound disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . It is particularly effective against both Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotic treatments .

    Molecular Mechanism

    The mechanism of action of this compound is similar to that of other beta-lactam antibiotics. By binding to these PBPs, this compound disrupts the formation of the cell wall, leading to cell lysis and ultimately the death of the bacterial cell . What sets this compound apart from earlier generations of cephalosporins is its enhanced ability to penetrate the outer membrane of Gram-negative bacteria .

    Temporal Effects in Laboratory Settings

    This compound is mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney . No appreciable accumulation of the drug occurred with multiple intravenous doses of this compound, and pharmacokinetic parameters were similar on days 1 and 4 .

    Dosage Effects in Animal Models

    Higher doses and longer durations of treatment may be necessary for severe infections .

    Metabolic Pathways

    Like other cephalosporins, it is likely to be metabolized in the liver and excreted via the kidneys .

    Transport and Distribution

    Like other cephalosporins, it is likely to be distributed throughout the body after administration .

    Subcellular Localization

    As an antibiotic, it is likely to be found wherever bacteria are present within the body .

    Preparation Methods

    • Synthetic routes and reaction conditions for Firstcin are not widely documented. it is produced industrially by Takeda Pharmaceuticals.
    • The exact synthetic pathway remains proprietary, but it involves modifications to the cephalosporin core structure.
  • Chemical Reactions Analysis

    • Firstcin exhibits broad-spectrum antibacterial activity against both Gram-positive (G+) and Gram-negative (G-) bacteria.
    • Common reactions it undergoes include β-lactam ring opening, which inhibits bacterial cell wall synthesis.
    • Major products formed include stable complexes with penicillin-binding proteins (PBPs) in bacterial cell walls.
  • Scientific Research Applications

    • Firstcin has clinical applications in treating various infections, including sepsis, wound infections, and those caused by G+ and G- bacteria.
    • Its efficacy against Streptococcus pneumoniae and other pathogens makes it valuable in clinical practice.
  • Mechanism of Action

    • Firstcin’s key features:
      • High affinity for PBPs.
      • Rapid diffusion through Gram-negative bacterial outer membrane channels.
      • Low β-lactamase affinity.
    • Targets both G+ and G- bacteria, with enhanced activity against Streptococci and Pneumococci.
  • Comparison with Similar Compounds

    • Firstcin’s uniqueness lies in its fourth-generation status and improved G+ activity.
    • Similar compounds include other cephalosporins (e.g., ceftriaxone, cefotaxime) and β-lactam antibiotics.

    Properties

    IUPAC Name

    (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTJHUKMPVIFDNY-XFDPNJHTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18ClN9O5S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    552.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    113981-44-5
    Record name Cefozopran monohydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=113981-44-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cefozopran monohydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113981445
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CEFOZOPRAN HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/060I5C0GRC
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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